![molecular formula C10H8ClN3O3S2 B2702789 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide CAS No. 306977-14-0](/img/structure/B2702789.png)
5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide” is a chemical compound . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1,3,4-thiadiazole scaffold, which is a common feature in many biologically active compounds . The compound also contains a sulfonyl group attached to a 4-chlorophenyl moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Antiviral Activity Research
Research into the antiviral applications of 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide derivatives, particularly focusing on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, has shown that certain compounds possess anti-tobacco mosaic virus activity. These findings are based on bioassay tests of sulfonamide derivatives synthesized through a multi-step process starting from 4-chlorobenzoic acid. The structure confirmation was achieved using NMR, IR, and elemental analysis techniques, indicating the potential of these derivatives for antiviral applications (Chen et al., 2010).
Antimicrobial Agent Development
Further research into the antimicrobial properties of related compounds, including formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, has been conducted. These compounds have shown moderate activity against a range of bacterial and fungal strains, indicating their potential use as antimicrobial agents. The synthesis process involves multiple steps, including esterification, hydrazinolysis, and diazotization, with the chemical structures confirmed by spectral techniques (Sah et al., 2014).
Enzyme Inhibition for Drug Development
Significant work has also been done on exploring the enzyme inhibition capabilities of 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole derivatives, with potential applications in developing new drugs. Molecular docking studies, combined with bioassay tests as cyclooxygenase-2 (COX-2) inhibitors, have provided insights into the orientation and interaction of these molecules within the enzyme's active site, suggesting their utility in designing COX-2 inhibitor drugs (Al-Hourani et al., 2015).
Carbonic Anhydrase Inhibitor Research
There's a broad area of research focusing on the development of carbonic anhydrase inhibitors using derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide. These compounds have shown efficacy in lowering intraocular pressure in glaucomatous conditions, indicating their potential as antiglaucoma drugs. The research encompasses the synthesis of various derivatives and their testing on different carbonic anhydrase isozymes, highlighting the importance of these compounds in medical applications (Barboiu et al., 2000).
Zukünftige Richtungen
The future directions for research on “5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide” could involve further exploration of its biological activities and potential therapeutic applications . Additionally, more studies could be conducted to fully understand its mechanism of action and to determine its physical and chemical properties.
Wirkmechanismus
Target of Action
The compound “5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide” belongs to the class of sulfonamides and thiadiazoles. Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for DNA replication . Thiadiazoles have been reported to possess a wide range of biological activities, including antiviral, anticonvulsant, and antibacterial properties .
Mode of Action
Thiadiazoles, on the other hand, may interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
The compound could potentially affect the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth if it acts like other sulfonamides . If it exhibits antiviral properties like some thiadiazoles, it might interfere with viral replication processes .
Pharmacokinetics
Many sulfonamides are well absorbed orally and widely distributed in the body . The presence of the N-methyl group might influence its metabolism and excretion.
Result of Action
If it acts like other sulfonamides and thiadiazoles, it could lead to inhibition of bacterial growth or viral replication .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N-methylthiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3S2/c1-12-9(15)8-10(18-14-13-8)19(16,17)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGDLTRTPNBGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
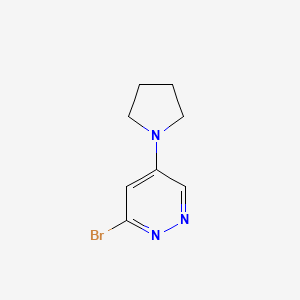
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2702707.png)

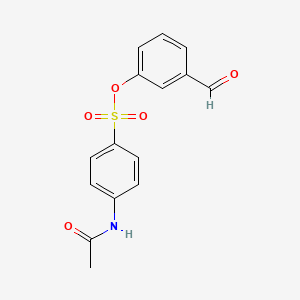
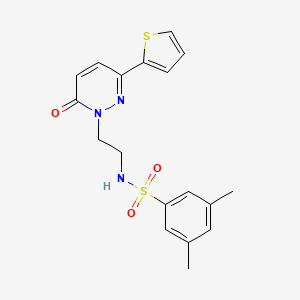
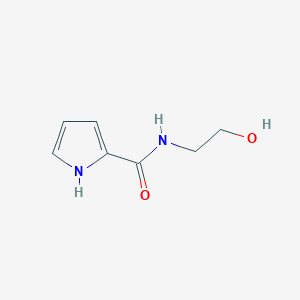
![2-[(4-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2702714.png)
amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2702715.png)
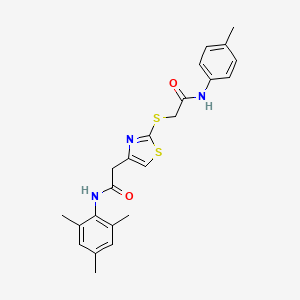
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2702719.png)
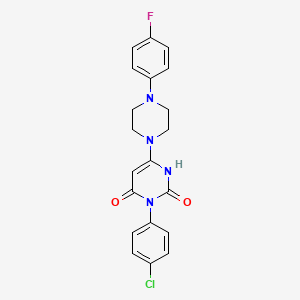
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2702722.png)
![[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B2702725.png)
![6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2702727.png)
